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Compound of Interest

Compound Name: Cyclocarioside F

Cat. No.: B12392889

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Cyclocarioside F, a triterpenoid isolated from the leaves of Cyclocarya paliurus.[1][2] While
the primary literature fully characterizing this compound was not accessible for a detailed data
extraction, this document compiles the publicly available information and outlines the standard
methodologies for such analyses.

Introduction to Cyclocarioside F

Cyclocarioside F is a naturally occurring triterpenoid saponin identified in the leaves of
Cyclocarya paliurus, a plant used in traditional Chinese medicine.[1][2] Its molecular formula is
CssHe009, with a corresponding molecular weight of 636.86 g/mol .[1] The structural elucidation
of Cyclocarioside F and similar compounds relies heavily on nuclear magnetic resonance
(NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry
(HRESIMS).

Spectroscopic Data Summary

Detailed, experimentally determined *H and 3C NMR chemical shifts and specific HRESIMS
fragmentation data for Cyclocarioside F are contained within specialized scientific literature
which could not be accessed for this review. The following tables are therefore presented as a
template, illustrating how such data would be structured for analysis and comparison.
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Table 1: *H NMR Spectroscopic Data for Cyclocarioside F (Template)

Position OoH (ppm) Multiplicity J (Hz)

Data Not Available

Table 2: 13C NMR Spectroscopic Data for Cyclocarioside F (Template)

Position oC (ppm)

Data Not Available

Table 3: Mass Spectrometry Data for Cyclocarioside F

Parameter Value

Molecular Formula C3eHe009
Molecular Weight 636.86

HRESIMS [M+Na]* (m/z) Data Not Available

Experimental Protocols

The following sections describe the standard experimental methodologies employed for the
acquisition of NMR and MS data for novel natural products like Cyclocarioside F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a Bruker AVANCE series spectrometer operating at a
proton frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as
pyridine-ds, methanol-d4, or chloroform-ds, with tetramethylsilane (TMS) used as an internal
standard.

e 1H NMR: Proton NMR spectra are acquired to determine the chemical environment of
hydrogen atoms in the molecule. Key parameters include chemical shift (d) in parts per
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million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J)
in Hertz (Hz).

e 13C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the
molecule. Chemical shifts are reported in ppm.

e 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are essential for assigning the full structure by establishing correlations
between protons, between protons and carbons, and long-range correlations between
protons and carbons, respectively.

High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS)

HRESIMS analysis is generally performed on a high-resolution mass spectrometer, such as a
Q-TOF (Quadrupole Time-of-Flight) instrument. The purified compound is dissolved in a
suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray
ionization source. This technique provides a highly accurate mass measurement of the
molecular ion, which is crucial for determining the elemental composition of the molecule. Data
is typically acquired in positive ion mode, with the molecular ion often observed as an adduct
with sodium ([M+Na]*) or protons ([M+H]*).

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a novel natural product like Cyclocarioside F.
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General Workflow for Natural Product Spectroscopic Analysis
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Caption: Workflow for the isolation and spectroscopic analysis of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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